(-)-2,3-O-Isopropylidene-d-threitol

Descripción

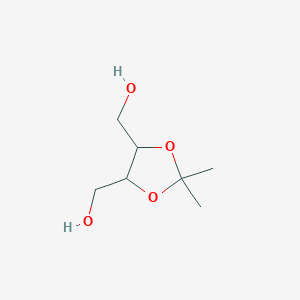

(-)-2,3-O-Isopropylidene-D-threitol (CAS 73346-74-4) is a chiral, acetal-protected derivative of D-threitol, a four-carbon sugar alcohol. Its molecular formula is C₇H₁₄O₄, with a molecular weight of 162.18 g/mol . The compound features a 1,3-dioxolane ring formed by the reaction of D-threitol’s 2- and 3-hydroxyl groups with acetone, rendering these positions inert while leaving the 1- and 4-hydroxyl groups available for further functionalization. This structural feature makes it a valuable chiral synthon in asymmetric synthesis, particularly for constructing complex natural products and pharmaceuticals.

Key applications include:

- Total synthesis of (-)-agelastatin A via sequential sigmatropic rearrangements .

- Preparation of indole alkaloids (e.g., henrycinols A/B) through Pictet–Spengler cyclization .

- Polymer chemistry, where it serves as a diol precursor for polyurethanes .

- Ligand synthesis for coordination chemistry, such as sulfonated dibenzophosphole derivatives .

Its stereochemical rigidity and bifunctional reactivity (e.g., hydroxyl groups at C1 and C4) enable precise control over reaction pathways, distinguishing it from simpler diols or unprotected threitol derivatives.

Propiedades

Número CAS |

25432-12-6 |

|---|---|

Fórmula molecular |

C7H14O4 |

Peso molecular |

162.18 g/mol |

Nombre IUPAC |

[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3 |

Clave InChI |

INVRLGIKFANLFP-UHFFFAOYSA-N |

SMILES canónico |

CC1(OC(C(O1)CO)CO)C |

Origen del producto |

United States |

Métodos De Preparación

Acid-Catalyzed Acetonide Formation

The most widely used method employs d-threitol as the starting material. In the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), acetone reacts with the 2,3-diol to form the isopropylidene acetal.

Reaction Protocol (Adapted from Organic Syntheses):

-

Substrate : d-Threitol (1 eq)

-

Reagents : Acetone (excess), p-toluenesulfonic acid (PTSA, 5–10 mol%)

-

Conditions : Room temperature, anhydrous acetone, 12–24 hr

-

Workup : Neutralization with NaHCO₃, extraction with CHCl₃, and column chromatography (silica gel, EtOAc/hexane).

Advantages : High regioselectivity due to steric hindrance at the 1,4-positions.

Alcohol-Assisted Acetonide Protection

To mitigate hydrolysis of the N-glycoside bond (in nucleoside derivatives) or improve yield, alcohols (e.g., methanol, isopropanol) are added to the reaction medium. This method is critical for industrial scalability.

Modified Protocol :

-

Substrate : d-Threitol

-

Reagents : Acetone, acid catalyst (e.g., HCl), alcohol solvent (e.g., methanol).

-

Conditions : 0–25°C, 6–12 hr.

Optimization Strategies

Catalyst Selection

| Catalyst | Role | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ | Proton donor, accelerates acetal formation | 70–75 | |

| PTSA | Mild acid, reduces side reactions | 80–85 | |

| HCl | Enhances solubility in alcohol solvents | 90 |

Key Insight : PTSA minimizes decomposition of sensitive intermediates compared to H₂SO₄.

Solvent Systems

| Solvent | Function | Advantages | Limitations |

|---|---|---|---|

| Acetone | Reactant and solvent | High reactivity | Volatile, requires reflux |

| Methanol | Cosolvent | Stabilizes intermediates | Low solubility for non-polar byproducts |

| THF | Polar aprotic | Enhances reaction rate | Requires anhydrous conditions |

Note : Acetone’s volatility necessitates closed systems for large-scale production.

Industrial-Scale Production

Continuous Flow Reactors

To address batch-to-batch inconsistencies, flow chemistry is employed:

-

Setup : d-Threitol and acetone are fed into a microreactor with PTSA.

-

Conditions : 25°C, 30 min residence time.

-

Output : Crude product is collected and purified via crystallization (EtOH/H₂O).

Advantages :

Purification Techniques

Critical Step : Low-temperature crystallization minimizes racemization during purification.

Stereochemical Validation

Analytical Methods

Challenge : Epimerization risks during deprotection require strict control of pH and temperature.

Case Study: Total Synthesis of (-)-Agelastatin A

In a landmark synthesis, this compound was used to install stereochemistry via a sequential Overman/Mislow-Evans rearrangement :

-

Step 1 : Allylic trichloroimidate formation.

-

Step 2 : Sigmatropic rearrangement to install a diaminohydroxy group.

Significance : Demonstrates the compound’s utility in complex natural product synthesis.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form alcohols.

Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Halogenated compounds, nucleophile-substituted compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

(-)-2,3-O-Isopropylidene-d-threitol is widely used as a chiral building block in the synthesis of complex organic molecules. Its protected hydroxyl groups facilitate various synthetic pathways, including:

- Synthesis of Carbohydrate Derivatives: It acts as a key intermediate in producing various carbohydrate derivatives essential for pharmaceutical development and glycosylation reactions.

- Chiral Pharmaceuticals: The compound has potential applications in drug development, particularly in synthesizing chiral pharmaceuticals due to its ability to form stable derivatives with specific stereochemistry .

Biochemical Research

In biological research, this compound is utilized to study enzyme mechanisms and as a substrate in enzymatic reactions. Its chirality allows researchers to investigate stereospecific interactions within biological systems, contributing to advancements in drug design and metabolic studies .

Glycobiology

The compound plays a significant role in glycobiology studies by aiding the exploration of glycan structures and their biological functions. This research can lead to novel therapeutic strategies targeting glycan-related diseases .

Fine Chemicals Production

In the industrial sector, this compound is employed as an intermediate in producing fine chemicals. Its properties enhance the yield and purity of final products during multi-step organic syntheses .

Development of Antiviral Agents

Derivatives of this compound have shown potential in formulating antiviral agents by modifying sugar moieties, contributing significantly to the fight against viral infections .

Case Studies

Mecanismo De Acción

The mechanism by which (-)-2,3-O-Isopropylidene-d-threitol exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and function. The dioxolane ring provides stability and rigidity to the molecule, affecting its overall behavior in chemical reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The unique properties of (-)-2,3-O-Isopropylidene-D-threitol are best understood through comparisons with structurally or functionally related compounds. Below is a detailed analysis:

KDG Isopropyl Ester

Key Differences : While both compounds derive from D-threitol, KDG isopropyl ester introduces a keto group and ester functionality, shifting its role from a synthetic intermediate to a metabolic marker. The acetal group in this compound enhances stereochemical stability, whereas the keto-ester in KDG is critical for bacterial recognition .

1-O-Acetyl-2,3-O-Isopropylidene-D-threitol

Key Differences : Acetylation at C1 reduces nucleophilicity at that position, directing reactivity toward C4. This modification is useful for stepwise functionalization in oligosaccharide synthesis .

(+)-2,3-O-Benzylidene-D-threitol

Key Differences : The benzylidene group’s bulkiness can influence reaction stereoselectivity, making it preferable for certain cyclization reactions. However, its stability complicates deprotection steps compared to the isopropylidene group .

1,4-Di-O-Methanesulfonyl Derivative

Key Differences : Mesylation converts the hydroxyls into potent leaving groups, enabling C1/C4 functionalization via SN2 mechanisms. This contrasts with the parent compound’s role in nucleophilic additions .

Unprotected D-Threitol

| Property | This compound | D-Threitol |

|---|---|---|

| Solubility | Lipophilic (acetal group) | Hydrophilic (four free -OH groups) |

| Reactivity | Selective at C1/C4 | Non-selective, prone to over-reaction |

| Stability | Resists oxidation | Susceptible to oxidation or degradation |

| Applications | Controlled synthesis | Low-value applications (e.g., humectant) |

Key Differences : The acetal group in this compound mitigates unwanted side reactions and enhances solubility in organic solvents, making it superior for precision synthesis.

Q & A

Q. What are the common synthetic routes for preparing (-)-2,3-O-Isopropylidene-D-threitol, and what key purification methods ensure high yield and stereochemical fidelity?

this compound is typically synthesized from D-threitol via isopropylidene protection of the 2,3-diol groups. A four-step synthesis starting from D-threitol involves:

Acetonide protection under acidic conditions to form the isopropylidene ring.

Sequential functionalization (e.g., hydroxymethyl group introduction).

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the enantiomerically pure product .

Key challenges include minimizing racemization during protection and ensuring complete removal of unreacted starting materials.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

The stereochemistry is validated using:

- NMR spectroscopy : Vicinal coupling constants () in H NMR confirm the trans-diol configuration (e.g., ) .

- Optical rotation : Specific rotation matches literature values for the D-enantiomer .

- X-ray crystallography : Resolves absolute configuration in crystalline form .

Advanced Research Questions

Q. How does this compound serve as a chiral building block in complex natural product synthesis?

The compound’s rigid acetonide-protected diol structure provides two stereocenters (C4 and C5) that template asymmetric reactions. Examples include:

- Peloruside A synthesis : Used to construct the C1–C7 fragment via Ghosh-inspired aldol coupling , leveraging its stereochemistry to control C7 alkene configuration .

- (-)-Agelastatin A total synthesis : The compound’s diol moiety undergoes sequential Overman/Mislow-Evans rearrangements to install a diaminohydroxy group critical for bioactivity .

Methodological tip: Optimize reaction conditions (e.g., low temperature, chiral catalysts) to preserve stereointegrity during derivatization .

Q. What methodological challenges arise when using this compound in enantioselective catalysis, and how are they addressed?

Challenges include:

- Steric hindrance from the acetonide group, which can reduce catalyst-substrate interaction.

- Competing side reactions (e.g., acetonide cleavage under acidic/basic conditions).

Solutions: - Use vanadium-based chiral templates (e.g., polyoxometallates) to enhance enantioselectivity in epoxidations .

- Employ mild Lewis acids (e.g., ZnCl₂) for acetonide stability during coupling reactions .

Q. How do discrepancies in reported reaction yields for this compound-based syntheses arise, and how can they be mitigated?

Data contradictions often stem from:

- Variations in acetonide stability under different conditions (e.g., pH, temperature).

- Impurity profiles from incomplete protection/deprotection steps.

Mitigation strategies: - Standardize purification protocols (e.g., HPLC with chiral columns ) to isolate enantiopure intermediates .

- Conduct kinetic studies to optimize protection/deprotection equilibria .

Methodological Optimization

Q. What scalable strategies are employed for this compound in industrial research settings?

Scalability challenges include:

- Cost-effective protection of D-threitol on multi-kilogram scales.

- Minimizing solvent waste during purification.

Approaches: - Continuous-flow synthesis for acetonide protection, reducing reaction time and improving yield .

- Green solvent systems (e.g., cyclopentyl methyl ether) for eco-friendly recrystallization .

Comparative Table: Applications in Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.